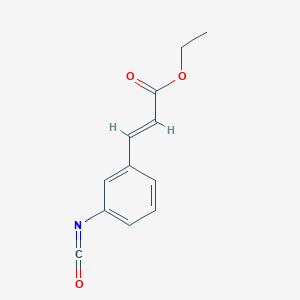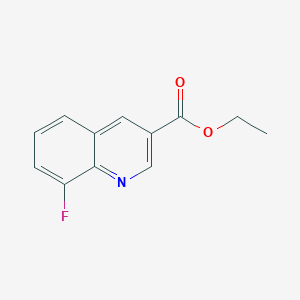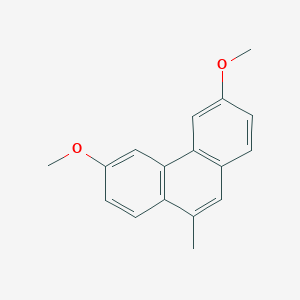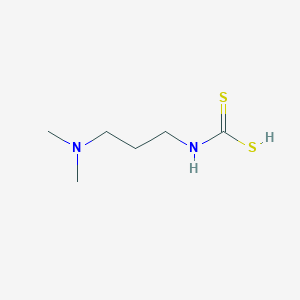
Carbamic acid, 3-dimethylaminopropyldithio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, 3-dimethylaminopropyldithio- (abbreviated as CAPDT) is a chemical compound that has been studied for its potential biological and medicinal applications. It is a sulfhydryl-containing derivative of carbamic acid and has been found to exhibit various biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of Carbamic acid, 3-dimethylaminopropyldithio- is not fully understood. However, studies have shown that it can interact with sulfhydryl groups on proteins and enzymes, which may contribute to its biological effects. Carbamic acid, 3-dimethylaminopropyldithio- has also been found to induce oxidative stress in cells, which may be responsible for its cytotoxic effects on cancer cells.
Biochemical And Physiological Effects
Carbamic acid, 3-dimethylaminopropyldithio- has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in cells. Carbamic acid, 3-dimethylaminopropyldithio- has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may contribute to its potential use as a chelating agent for heavy metal ions. In addition, Carbamic acid, 3-dimethylaminopropyldithio- has been found to induce apoptosis (programmed cell death) in cancer cells, which may be a mechanism for its potential use in cancer therapy.
Advantages And Limitations For Lab Experiments
Carbamic acid, 3-dimethylaminopropyldithio- has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit high purity and yield. Carbamic acid, 3-dimethylaminopropyldithio- also has a relatively low toxicity profile, which makes it suitable for use in cell culture and animal studies. However, one limitation of Carbamic acid, 3-dimethylaminopropyldithio- is its instability in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on Carbamic acid, 3-dimethylaminopropyldithio-. One area of interest is its potential use in cancer therapy. Further studies are needed to elucidate the exact mechanism of action of Carbamic acid, 3-dimethylaminopropyldithio- on cancer cells and to determine its efficacy in animal models. Another area of interest is its potential use as a chelating agent for heavy metal ions. Studies are needed to determine the effectiveness of Carbamic acid, 3-dimethylaminopropyldithio- in removing heavy metal ions from contaminated water sources. Finally, further studies are needed to optimize the synthesis method of Carbamic acid, 3-dimethylaminopropyldithio- and to investigate its stability in aqueous solutions.
Synthesis Methods
Carbamic acid, 3-dimethylaminopropyldithio- can be synthesized through a multi-step process involving the reaction of 3-dimethylaminopropylamine with carbon disulfide, followed by the addition of hydrochloric acid and sodium hydroxide. The resulting product is then treated with carbon dioxide to form the final product, Carbamic acid, 3-dimethylaminopropyldithio-. This synthesis method has been reported in several scientific publications and has been found to yield high purity and yield of Carbamic acid, 3-dimethylaminopropyldithio-.
Scientific Research Applications
Carbamic acid, 3-dimethylaminopropyldithio- has been investigated for its potential use in various scientific research applications. One area of interest is its use as a chelating agent for heavy metal ions. Studies have shown that Carbamic acid, 3-dimethylaminopropyldithio- can effectively bind to heavy metal ions such as lead and cadmium, which can then be removed from contaminated water sources. Carbamic acid, 3-dimethylaminopropyldithio- has also been studied for its potential use in cancer therapy. It has been found to exhibit cytotoxic effects on cancer cells and has been suggested as a potential candidate for further development as an anticancer agent.
properties
CAS RN |
18997-72-3 |
|---|---|
Product Name |
Carbamic acid, 3-dimethylaminopropyldithio- |
Molecular Formula |
C6H14N2S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
3-(dimethylamino)propylcarbamodithioic acid |
InChI |
InChI=1S/C6H14N2S2/c1-8(2)5-3-4-7-6(9)10/h3-5H2,1-2H3,(H2,7,9,10) |
InChI Key |
VTMATBHAKYANPP-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)CCCN=C(S)S |
SMILES |
CN(C)CCCNC(=S)S |
Canonical SMILES |
CN(C)CCCNC(=S)S |
Other CAS RN |
18997-72-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



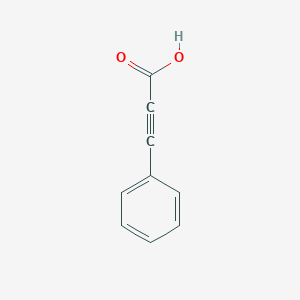
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
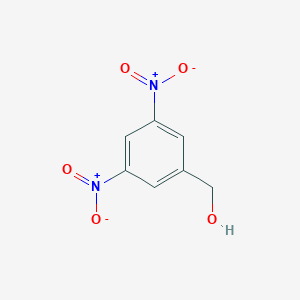
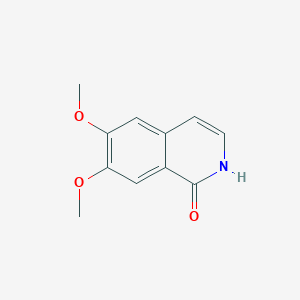
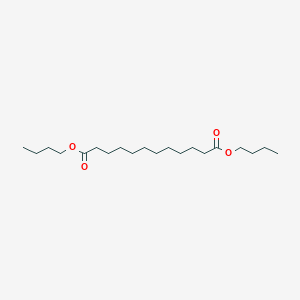
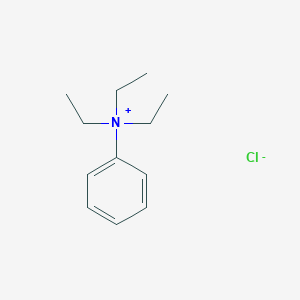
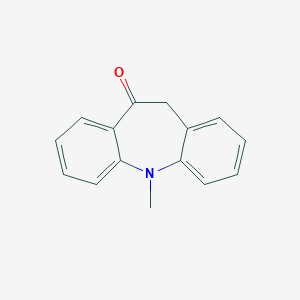
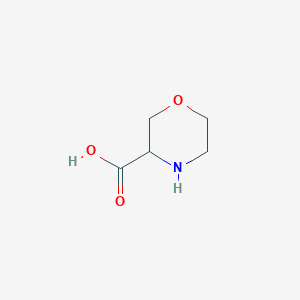
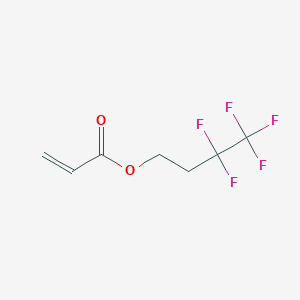
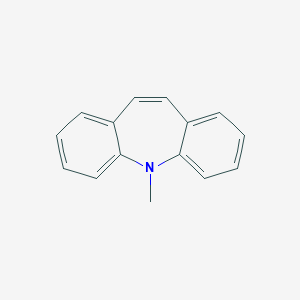
![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
